Overcoming Acquired Oxaliplatin Resistance: Cytotoxicity in HCT116/OXA Colorectal Cancer Model
In HCT116 colorectal cancer cells with acquired resistance to oxaliplatin (HCT116/OXA), cis-[(S,S)-1,2-diaminodiamantane]oxalatoplatinum(II) exhibited a 5.8-fold lower IC50 value compared to the parent compound oxaliplatin, demonstrating potent circumvention of resistance mechanisms [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 2.4 μM |
| Comparator Or Baseline | Oxaliplatin (13.9 μM) |
| Quantified Difference | 5.8-fold decrease in IC50 (lower concentration required for 50% growth inhibition) |
| Conditions | HCT116/OXA cells, 72-hour exposure, MTT assay |
Why This Matters
Quantifies the compound's superior potency in an oxaliplatin-resistant background, directly relevant for procurement in oncology research targeting salvage therapy development.
- [1] Fujikawa, K., et al. (2019). A novel platinum compound, DAD-oxaliplatin, overcomes oxaliplatin resistance in colorectal cancer cells by inducing DNA damage that evades repair. Cancer Science, 110(3), 1017-1027. View Source
